4-Methylspiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
4-Methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of a broader class of spirocyclic indoline derivatives, which are known for their significant biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of a key intermediate, such as 1’-methylspiro[indoline-3,4’-piperidine], with various reagents. For instance, the intermediate can react with benzenesulfonyl chloride under alkaline conditions to produce derivatives . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4-Methylspiro[indoline-3,4’-piperidin]-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety protocols to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which 4-Methylspiro[indoline-3,4’-piperidin]-2-one exerts its effects involves binding to specific molecular targets. For instance, derivatives of this compound have shown strong affinity for proteins like CDK, c-Met, and EGFR . These interactions can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound is a precursor in the synthesis of 4-Methylspiro[indoline-3,4’-piperidin]-2-one and shares a similar spirocyclic structure.
Spirocyclic Indoline Derivatives: These compounds have similar biological activities and structural features.
Uniqueness
4-Methylspiro[indoline-3,4’-piperidin]-2-one stands out due to its specific combination of an indoline and a piperidine ring, which imparts unique chemical and biological properties. Its derivatives have shown particularly high potency against certain cancer cell lines, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-9-3-2-4-10-11(9)13(12(16)15-10)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16) |
InChI Key |
UGGOOCRCZUHYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCNCC3 |
Origin of Product |
United States |
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